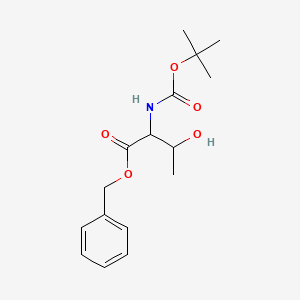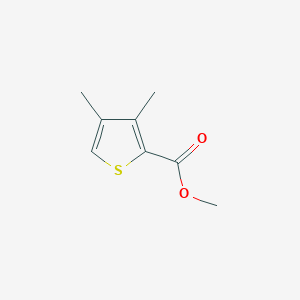
6-Ethenylpyrimidin-4-amine
概要
説明
6-Ethenylpyrimidin-4-amine is an organic compound with the molecular formula C6H7N3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. Pyrimidines are crucial components in the structure of nucleic acids, making them significant in various biological processes .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethenylpyrimidin-4-amine typically involves the reaction of 2-chloro-4-methyl-6-aminopyrimidine with vinyl magnesium bromide in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to facilitate the formation of the vinyl group on the pyrimidine ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors is also explored to enhance efficiency and scalability .
化学反応の分析
Types of Reactions: 6-Ethenylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is typically used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of saturated amines.
Substitution: Formation of N-alkyl or N-acyl derivatives.
科学的研究の応用
6-Ethenylpyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in nucleic acid analogs and as a probe in biochemical assays.
Medicine: Investigated for its potential as an antiviral and anticancer agent due to its structural similarity to nucleic acid bases.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals
作用機序
The mechanism of action of 6-Ethenylpyrimidin-4-amine involves its interaction with nucleic acids and enzymes. The compound can mimic natural nucleotides, allowing it to interfere with DNA and RNA synthesis. This property makes it a potential candidate for antiviral and anticancer therapies. The molecular targets include DNA polymerases and reverse transcriptases, which are crucial for the replication of viral genomes .
類似化合物との比較
2-Aminopyrimidine: Similar structure but lacks the vinyl group.
4-Aminopyrimidine: Similar structure but lacks the vinyl group.
6-Methylpyrimidin-4-amine: Similar structure but has a methyl group instead of a vinyl group.
Uniqueness: 6-Ethenylpyrimidin-4-amine is unique due to the presence of the vinyl group, which imparts distinct chemical reactivity and potential biological activity. This vinyl group allows for additional functionalization and derivatization, making it a versatile compound in synthetic chemistry and pharmaceutical research .
特性
分子式 |
C6H7N3 |
|---|---|
分子量 |
121.14 g/mol |
IUPAC名 |
6-ethenylpyrimidin-4-amine |
InChI |
InChI=1S/C6H7N3/c1-2-5-3-6(7)9-4-8-5/h2-4H,1H2,(H2,7,8,9) |
InChIキー |
BGJAVMWCKVVNNF-UHFFFAOYSA-N |
正規SMILES |
C=CC1=CC(=NC=N1)N |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Acetyl-4-hydroxy-3-[1-[(4-hydroxy-3-nitrophenyl)amino]ethylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B8724084.png)



![N-(Pyridin-4-yl)benzo[d]isoxazol-3-amine](/img/structure/B8724112.png)

![4-Methyl-1-oxaspiro[5.5]undecane](/img/structure/B8724129.png)






